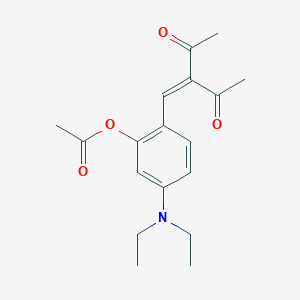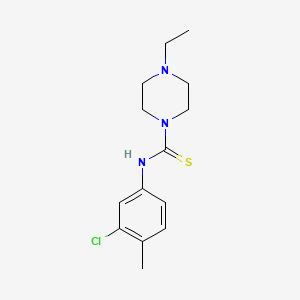![molecular formula C16H22F3N3S B5807186 N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5807186.png)
N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea, commonly known as PTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTU belongs to the class of thiourea derivatives and is known to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of PTU is not fully understood, but it is believed to act by inhibiting the synthesis of thyroid hormones. PTU inhibits the enzyme thyroperoxidase, which is responsible for the iodination of tyrosine residues in the thyroid gland. This leads to a decrease in the production of thyroid hormones, which can be beneficial in the treatment of hyperthyroidism and Graves' disease.
Biochemical and physiological effects:
PTU has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. PTU also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, PTU has been shown to have anti-viral and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTU has several advantages for lab experiments. It is readily available and can be easily synthesized in the laboratory. PTU is also relatively stable and has a long shelf life. However, PTU has some limitations for lab experiments. It is toxic and can cause harm if not handled properly. PTU also has limited solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for PTU research. One area of research is the development of new PTU derivatives with improved therapeutic properties. Another area of research is the use of PTU in combination with other drugs to enhance its therapeutic efficacy. PTU can also be studied for its potential use in treating other diseases, such as autoimmune disorders and neurodegenerative diseases.
In conclusion, PTU is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits various biochemical and physiological effects and has been studied for its use in treating thyroid disorders, cancer, and inflammation. PTU has several advantages for lab experiments, but also has limitations. There are several future directions for PTU research, which can lead to the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of PTU involves the reaction of 2-(trifluoromethyl)aniline with propylpiperidine in the presence of thiourea and a catalyst. The reaction is carried out in an organic solvent, such as acetonitrile, under reflux conditions. The resulting product is purified using column chromatography to obtain PTU in its pure form.
Aplicaciones Científicas De Investigación
PTU has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. PTU has also been studied for its potential use in treating thyroid disorders, such as hyperthyroidism and Graves' disease.
Propiedades
IUPAC Name |
1-(1-propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3S/c1-2-9-22-10-7-12(8-11-22)20-15(23)21-14-6-4-3-5-13(14)16(17,18)19/h3-6,12H,2,7-11H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZQLAGIXLGQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=S)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5807137.png)


![N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5807161.png)
![isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5807169.png)
![1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B5807179.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5807187.png)

![4-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5807195.png)
![6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5807202.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide](/img/structure/B5807209.png)